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Compound of Interest

Compound Name: Anatibant

Cat. No.: B1667384

Anatibant BRAIN TRIAL: Technical Support
Center

This technical support center provides researchers, scientists, and drug development
professionals with information regarding the terminated Anatibant BRAIN TRIAL for traumatic
brain injury (TBI).

Frequently Asked Questions (FAQSs)

Q1: What was the primary reason for the termination of the Anatibant BRAIN TRIAL?

The Anatibant BRAIN TRIAL was prematurely terminated due to the withdrawal of funding by
the sponsor, Xytis.[1][2] This decision was preceded by substantive disagreements between
the sponsor and the London School of Hygiene & Tropical Medicine (LSHTM), which was
responsible for the trial's coordination.[3]

Q2: Were there safety concerns that led to the trial's termination?

While the trial was interrupted in November 2007 due to safety concerns raised by the
independent Data and Safety Monitoring Board (DSMB) based on an un-blinded analysis of the
data, the ultimate termination was a result of funding withdrawal.[3] There were disputes
regarding the classification and reporting of Serious Adverse Events (SAES).[3] The sponsor
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alleged that a significant percentage of the reported SAEs were not serious according to the
protocol, leading to an inflated perception of risk.

Q3: What was the primary endpoint of the BRAIN TRIAL?

The primary outcomes were Serious Adverse Events (SAE), mortality 15 days following injury,
and in-hospital morbidity assessed by the Glasgow Coma Scale (GCS), the Disability Rating
Scale (DRS), and a modified version of the Oxford Handicap Scale (HIREOS).

Q4: What is the mechanism of action of Anatibant?

Anatibant is a selective, non-peptide antagonist of the bradykinin B2 receptor. In the context of
traumatic brain injury, bradykinin, an inflammatory mediator, is released and increases the
permeability of the blood-brain barrier (BBB), leading to cerebral edema. By blocking the
bradykinin B2 receptor, Anatibant was hypothesized to reduce BBB permeability, thereby
mitigating cerebral edema and subsequent neurological damage.

Troubleshooting Guide

Issue: Discrepancies in Serious Adverse Event (SAE) reporting.

Possible Cause: During the BRAIN TRIAL, there were disagreements regarding the definition
and classification of SAEs between the sponsor (Xytis) and the coordinating center (LSHTM).
The sponsor claimed that a substantial number of events reported as "serious” did not meet the
protocol's definition of an SAE.

Resolution: Researchers encountering discrepancies in SAE reporting in their own trials
should:

e Ensure a clear and unambiguous definition of an SAE is established in the trial protocol from
the outset.

e Implement rigorous and consistent training for all clinical sites on SAE identification and
reporting procedures.

o Establish a clear adjudication process for ambiguous cases, involving an independent
committee if necessary.
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Issue: Premature trial termination due to funding withdrawal.

Possible Cause: The withdrawal of funding for the BRAIN TRIAL was linked to disputes over
trial conduct, including SAE reporting and access to un-blinded data. The sponsor conducted
un-blinded analyses of the data, which was not permitted by the trial protocol for individuals
directly involved in the trial's conduct.

Resolution: To mitigate the risk of premature termination due to sponsor disputes:

o Establish clear and legally binding agreements between sponsors and research
organizations that outline data access, monitoring, and reporting procedures.

o Ensure that the roles and responsibilities of the independent Data and Safety Monitoring
Board (DSMB) are clearly defined and respected by all parties.

e Maintain open and transparent communication channels between the sponsor and the
research organization to address any concerns proactively.

Quantitative Data Summary

The BRAIN TRIAL was terminated after recruiting 228 of the planned 400 patients. The
following tables summarize the key outcomes observed in the trial.

Table 1: Serious Adverse Events (SAEs) and Mortality

Anatibant ] .
. Relative Risk (95%
Outcome (Combined Doses) Placebo (n=57) c)
(n=163)
Patients with >1 SAE 43 (26.4%) 11 (19.3%) 1.37 (0.76 t0 2.46)
All-cause Mortality 31 (19%) 9 (15.8%) 1.20 (0.61 to 2.36)

Data sourced from
Shakur et al., 2009.

Table 2: In-Hospital Morbidity Outcomes (Mean Values)
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Anatibant (Combined
Outcome Measure Placebo
Doses)

Glasgow Coma Scale (GCS) at

_ 12.48 13.0
discharge
Disability Rating Scale (DRS) 11.18 9.73
Modified Oxford Handicap
3.94 3.54

Scale (HIREOS)

Data sourced from Shakur et
al., 2009.

The differences in morbidity outcomes, when adjusted for baseline GCS, showed a non-
significant trend for worse outcomes in the Anatibant-treated group.

Experimental Protocols
BRAIN TRIAL Protocol Summary
o Study Design: A randomized, placebo-controlled, multicenter trial.

o Participants: Adults with traumatic brain injury, a Glasgow Coma Scale (GCS) score of 12 or
less, a CT scan showing an intracranial abnormality consistent with trauma, and within eight
hours of their injury.

¢ Intervention: Patients were randomly allocated to receive one of three doses of Anatibant
(low, medium, or high) or a placebo. The specific dosages are detailed in a separate Phase |
study as single subcutaneous injections of 3.75 mg or 22.5 mg.

» Randomization: An Interactive Voice Response System (IVRS) was used for randomization.
e Primary Outcomes:
o Serious Adverse Events (SAES)

o Mortality at 15 days post-injury
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o In-hospital morbidity assessed by:
» Glasgow Coma Scale (GCS)
» Disability Rating Scale (DRS)

» Modified Oxford Handicap Scale (HIREOS)

o Data Monitoring: An independent Data and Safety Monitoring Board (DSMB) was
responsible for interim analyses of all data, including SAEs, mortality, and morbidity.
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Caption: Anatibant's mechanism of action in traumatic brain injury.
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Caption: Simplified workflow of the Anatibant BRAIN TRIAL.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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